methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate
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Overview
Description
Methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazolo-triazinone core, and an ethanoate group
Preparation Methods
The synthesis of methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Construction of the thiazolo-triazinone core: This involves the use of fused heteroaryl halides and PdCl2 as a catalyst, along with xantphos and Cs2CO3 in toluene under reflux conditions.
Introduction of the ethanoate group: This step typically involves the use of ethyl bromoacetate and NaH in DMF at 50°C for 2 hours.
Chemical Reactions Analysis
Methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves its interaction with cellular targets. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The molecular targets include tubulin, a protein involved in microtubule assembly, which is crucial for cell division .
Comparison with Similar Compounds
Similar compounds to methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain a benzodioxole moiety and have shown anticancer activity.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: This compound shares the benzodioxole structure and is used in various chemical reactions.
1,3,5-tris(1H-benzo[d]imidazole-2-yl): This compound is used in materials science for its unique structural properties.
Properties
Molecular Formula |
C16H15N3O5S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate |
InChI |
InChI=1S/C16H15N3O5S/c1-22-14(20)5-13-15(21)19-8-18(7-17-16(19)25-13)6-10-2-3-11-12(4-10)24-9-23-11/h2-5H,6-9H2,1H3/b13-5- |
InChI Key |
IVPKOSBWTIVOAN-ACAGNQJTSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC(=O)C=C1C(=O)N2CN(CN=C2S1)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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